molecular formula C27H23FN4O2S B2565888 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide CAS No. 1173740-54-9

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide

Cat. No.: B2565888
CAS No.: 1173740-54-9
M. Wt: 486.57
InChI Key: MYELANWUHLCZMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to “2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide” has been reported in the literature . For instance, 2,3-Dihydroimidazo[1,2-c]quinazolin-5(6H)-thiones were obtained by condensing a key intermediate with carbon disulfide . A further oxidation of these thiones gave their corresponding oxo-analogues .


Molecular Structure Analysis

The molecular structure of this compound includes a 2,3-dihydroimidazo[1,2-c]quinazolin-5-yl moiety, a benzyl group, a thio group, a 4-fluorobenzyl group, and a propanamide group.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” have not been reported, compounds with similar structures have been used in various chemical reactions. For example, 2-Benzylimidazoline has been used in the preparation of phenyl-2,3-dihydroimidazo[1,2-a]pyridinone derivatives via condensation with a series of β-keto esters .

Scientific Research Applications

Reaction Pathways and Derivative Synthesis

The synthesis and reaction pathways of related imidazo[1,2-c]quinazolin derivatives have been explored, revealing insights into the chemical reactions and potential for creating novel compounds. For instance, the reaction of 3-aminoquinoline-2,4-diones with thiourea or potassium thiocyanate in boiling acetic acid leads to the formation of novel 2,3-dihydro-3-thioxoimidazo[1,5-c]quinazolin-5(6H)-ones, highlighting a pathway for synthesizing thioxo derivatives (Vladimír Mrkvička et al., 2010). This demonstrates the chemical versatility and potential for the development of related compounds with specific properties.

Antitumor Properties and Molecular Docking Studies

A series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones was synthesized and evaluated for in vitro antitumor activity. Certain derivatives exhibited excellent antitumor properties, underscoring the potential of quinazolinone analogues in cancer therapy (A. El-Azab et al., 2017). Molecular docking studies further supported these findings by showing how these compounds could bind to the EGFR kinase enzyme, suggesting a mechanism of action that could be exploited in the design of new antitumor agents.

Biological Activity and Synthesis Techniques

The synthesis and evaluation of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone revealed compounds with significant bioactivity against pathogens like Ralstonia solanacearum and Gibberella zeae (Zhigang Zeng et al., 2016). Such studies indicate the broader implications of quinazolinone derivatives in developing treatments for microbial infections.

Antimicrobial Applications

A novel series of quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety showed promising antimicrobial activities, demonstrating the potential of these compounds in addressing bacterial and fungal infections (Boren Yan et al., 2016). Such findings underscore the utility of quinazolinone derivatives in the search for new antimicrobial agents.

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2S/c1-17(25(33)29-16-19-11-13-20(28)14-12-19)35-27-31-22-10-6-5-9-21(22)24-30-23(26(34)32(24)27)15-18-7-3-2-4-8-18/h2-14,17,23H,15-16H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYELANWUHLCZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)F)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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